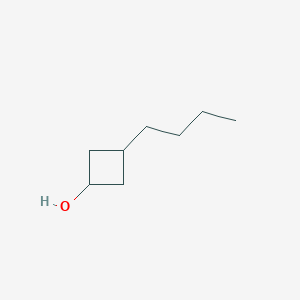

3-Butylcyclobutan-1-ol

Descripción

3-Butylcyclobutan-1-ol is a cyclobutanol derivative featuring a butyl substituent at the 3-position of the cyclobutane ring. However, the absence of direct references to 3-Butylcyclobutan-1-ol in the provided evidence necessitates comparisons with structurally related compounds to infer its behavior and applications.

Propiedades

IUPAC Name |

3-butylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-2-3-4-7-5-8(9)6-7/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTPHYCPCPPKLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butylcyclobutan-1-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 3-butyl-1,4-dibromobutane, under basic conditions. The reaction typically involves the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to induce cyclization and form the cyclobutane ring .

Industrial Production Methods

Industrial production of 3-Butylcyclobutan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 3-Butylcyclobutan-1-ol.

Análisis De Reacciones Químicas

Types of Reactions

3-Butylcyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: SOCl2, phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: 3-Butylcyclobutanone

Reduction: 3-Butylcyclobutane

Substitution: 3-Butylcyclobutyl chloride or bromide

Aplicaciones Científicas De Investigación

3-Butylcyclobutan-1-ol has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Butylcyclobutan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyl group can form hydrogen bonds, while the cyclobutane ring can provide a rigid scaffold that influences the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Key Observations :

- Hydrophobicity: The butyl group in 3-Butylcyclobutan-1-ol likely enhances lipophilicity compared to amino- or fluorophenyl-substituted analogs, impacting solubility and membrane permeability .

- Functional Diversity: Amino and fluorophenyl groups in analogs suggest applications in medicinal chemistry (e.g., hydrogen bonding, target binding), whereas 3-Butylcyclobutan-1-ol’s non-polar substituent may favor use as a solvent or intermediate in hydrophobic reactions .

Key Findings :

- 3-Methylbutan-1-ol, a linear alcohol, has well-documented flammability and irritant risks, emphasizing the need for proper handling in industrial settings . In contrast, cyclobutanol derivatives in the evidence lack safety data, highlighting their niche or discontinued status.

- Thermal Stability : The cyclobutane ring’s strain may lower thermal stability compared to linear alcohols like 3-Methylbutan-1-ol, though experimental confirmation is needed.

Research and Industrial Relevance

- 3-Methylbutan-1-ol : Widely used as a solvent in coatings and resins due to its volatility and solubility profile .

- Amino-Substituted Cyclobutanols: Discontinued status of 3-(Methylamino)cyclobutan-1-ol suggests challenges in synthesis or scalability, while the fluorinated analog (CAS 1511700-51-8) remains in exploratory R&D, likely for bioactive molecule development .

- 3-Butylcyclobutan-1-ol : Hypothesized applications include asymmetric synthesis (chiral cyclobutane platforms) or surfactants, though further studies are required.

Actividad Biológica

3-Butylcyclobutan-1-ol is a cyclic alcohol with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-Butylcyclobutan-1-ol has the molecular formula and features a cyclobutane ring substituted with a butyl group and a hydroxyl group. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that 3-butylcyclobutan-1-ol exhibits antimicrobial activity. A study focusing on various cyclic alcohols found that this compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of the bacterial cell membrane, leading to increased permeability and cell death.

Anti-inflammatory Effects

In vitro studies have suggested that 3-butylcyclobutan-1-ol may possess anti-inflammatory properties. The compound was shown to reduce the production of pro-inflammatory cytokines in macrophage cell lines. This effect may be mediated through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

Anticancer Activity

Preliminary investigations into the anticancer potential of 3-butylcyclobutan-1-ol have revealed promising results. In a study involving human cancer cell lines, the compound exhibited cytotoxic effects, particularly against breast cancer cells (MCF-7). The compound's ability to induce apoptosis was confirmed through flow cytometry assays, indicating its potential as a therapeutic agent in cancer treatment.

The biological activities of 3-butylcyclobutan-1-ol can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the cyclobutane ring may facilitate interaction with lipid membranes, leading to increased permeability and cell lysis.

- Cytokine Modulation : By inhibiting NF-kB pathways, the compound may reduce inflammation and modulate immune responses.

- Apoptosis Induction : The activation of caspase pathways suggests that 3-butylcyclobutan-1-ol can trigger programmed cell death in cancer cells.

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial properties of several cyclic alcohols, including 3-butylcyclobutan-1-ol. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating significant antimicrobial potential.

| Compound | MIC (µg/mL) |

|---|---|

| 3-Butylcyclobutan-1-ol | 32 |

| Ethanol | 64 |

| Isopropanol | 128 |

Case Study 2: Anti-inflammatory Activity

In a cellular model using RAW264.7 macrophages, treatment with 3-butylcyclobutan-1-ol resulted in a significant decrease in TNF-alpha production compared to control groups.

| Treatment | TNF-alpha (pg/mL) |

|---|---|

| Control | 150 |

| 3-Butylcyclobutan-1-ol | 75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.